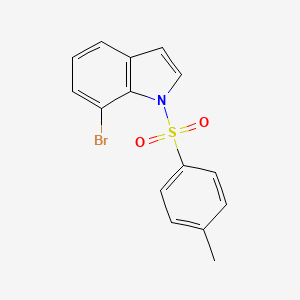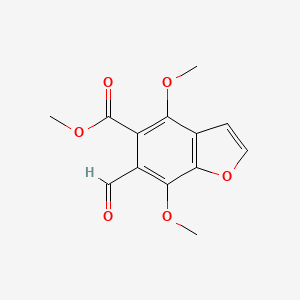![molecular formula C24H15NO2 B12907731 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one CAS No. 88447-12-5](/img/structure/B12907731.png)
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one is a heterocyclic compound with a complex structure that includes both pyrano and isoquinoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one typically involves multi-step reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxopyranoquinoline N-oxide.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Zinc/acetic acid or triphenylphosphine are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxopyranoquinoline N-oxide and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one involves its interaction with various molecular targets and pathways. It can inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production. These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar structural motif and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These are also structurally related and have similar pharmacological properties.
Uniqueness
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
88447-12-5 |
|---|---|
Formule moléculaire |
C24H15NO2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2,6-diphenylpyrano[2,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C24H15NO2/c26-24-20(16-9-3-1-4-10-16)15-21-18-13-7-8-14-19(18)22(25-23(21)27-24)17-11-5-2-6-12-17/h1-15H |
Clé InChI |
LYGJHEZIKXGOLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)






